molecular formula C5H2ClFN2O4S B14846471 6-Fluoro-4-nitropyridine-2-sulfonyl chloride

6-Fluoro-4-nitropyridine-2-sulfonyl chloride

Katalognummer: B14846471
Molekulargewicht: 240.60 g/mol
InChI-Schlüssel: QKZSOALYRWSVAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-4-nitropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2ClFN2O4S and a molecular weight of 240.60 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains fluorine, nitro, and sulfonyl chloride functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . The nitro group can be introduced through nitration reactions using nitric acid (HNO3) and sulfuric acid (H2SO4). The sulfonyl chloride group is then added using chlorosulfonic acid (HSO3Cl) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of 6-Fluoro-4-nitropyridine-2-sulfonyl chloride may involve large-scale nitration and fluorination processes, followed by sulfonylation. These processes are typically carried out in specialized reactors under controlled conditions to ensure high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoro-4-nitropyridine-2-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) can be used with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under acidic conditions.

Major Products Formed

    Substitution: Products such as 6-Fluoro-4-nitropyridine-2-sulfonamide or 6-Fluoro-4-nitropyridine-2-sulfonitrile.

    Reduction: 6-Fluoro-4-aminopyridine-2-sulfonyl chloride.

    Oxidation: Products may vary depending on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-Fluoro-4-nitropyridine-2-sulfonyl chloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Fluoro-4-nitropyridine-2-sulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds. The presence of the fluorine and nitro groups also influences the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Fluoro-4-nitropyridine-2-sulfonyl chloride is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. The combination of fluorine, nitro, and sulfonyl chloride groups makes it particularly useful in the synthesis of complex organic molecules and in applications requiring high reactivity and selectivity.

Eigenschaften

Molekularformel

C5H2ClFN2O4S

Molekulargewicht

240.60 g/mol

IUPAC-Name

6-fluoro-4-nitropyridine-2-sulfonyl chloride

InChI

InChI=1S/C5H2ClFN2O4S/c6-14(12,13)5-2-3(9(10)11)1-4(7)8-5/h1-2H

InChI-Schlüssel

QKZSOALYRWSVAA-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(N=C1F)S(=O)(=O)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.